molecular formula C13H16N4O2 B11505518 N-(5-nitroquinolin-8-yl)butane-1,4-diamine

N-(5-nitroquinolin-8-yl)butane-1,4-diamine

Cat. No.: B11505518
M. Wt: 260.29 g/mol
InChI Key: SQGQBHJVJIZCHD-UHFFFAOYSA-N
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Description

N-(5-nitroquinolin-8-yl)butane-1,4-diamine is a chemical compound that belongs to the class of quinoline derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-nitroquinolin-8-yl)butane-1,4-diamine typically involves the reaction of 5-nitroquinoline with butane-1,4-diamine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve a high yield of the compound.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is scaled up to produce the compound in bulk quantities, ensuring consistency and purity. Advanced techniques such as continuous flow reactors and automated synthesis systems may be employed to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions

N-(5-nitroquinolin-8-yl)butane-1,4-diamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction of the nitro group can yield corresponding amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Quinoline N-oxides.

    Reduction: Aminoquinoline derivatives.

    Substitution: Various substituted quinoline derivatives.

Scientific Research Applications

N-(5-nitroquinolin-8-yl)butane-1,4-diamine has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antimicrobial and antimalarial agent.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(5-nitroquinolin-8-yl)butane-1,4-diamine involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to DNA or proteins: Interfering with their function.

    Inhibiting enzymes: Such as topoisomerases or kinases, leading to disruption of cellular processes.

    Generating reactive oxygen species: Causing oxidative stress and cell damage.

Comparison with Similar Compounds

Similar Compounds

  • N1,N4-bis(5-nitroquinolin-8-yl)butane-1,4-diamine
  • N-(3-aminopropyl)butane-1,4-diamine
  • N1-(3-aminopropyl)butane-1,4-diamine

Uniqueness

N-(5-nitroquinolin-8-yl)butane-1,4-diamine is unique due to its specific structure, which imparts distinct chemical and biological properties. Its nitroquinoline moiety is responsible for its potential antimicrobial and antimalarial activities, making it a valuable compound for further research and development.

Properties

Molecular Formula

C13H16N4O2

Molecular Weight

260.29 g/mol

IUPAC Name

N'-(5-nitroquinolin-8-yl)butane-1,4-diamine

InChI

InChI=1S/C13H16N4O2/c14-7-1-2-8-15-11-5-6-12(17(18)19)10-4-3-9-16-13(10)11/h3-6,9,15H,1-2,7-8,14H2

InChI Key

SQGQBHJVJIZCHD-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC(=C2N=C1)NCCCCN)[N+](=O)[O-]

Origin of Product

United States

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